molecular formula C27H26N2O5 B2821947 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamide CAS No. 921898-54-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamide

Cat. No.: B2821947
CAS No.: 921898-54-6
M. Wt: 458.514
InChI Key: NLKKCIMFHHIUKV-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamide is a complex organic compound that features a combination of benzo[d][1,3]dioxole and indole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[d][1,3]dioxole and indole intermediates. These intermediates are then coupled through a series of reactions, including acylation and condensation reactions, under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original molecule.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamide include:

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride
  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine

Uniqueness

What sets this compound apart is its unique combination of benzo[d][1,3]dioxole and indole structures, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5/c1-31-21-9-19(10-22(13-21)32-2)15-29-16-20(23-5-3-4-6-24(23)29)12-27(30)28-14-18-7-8-25-26(11-18)34-17-33-25/h3-11,13,16H,12,14-15,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKKCIMFHHIUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NCC4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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